2-(Isoquinolin-8-YL)acetonitrile
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Overview
Description
2-(Isoquinolin-8-YL)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-8-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-8-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like molecular iodine, reducing agents such as hydrogen gas, and catalysts like palladium and copper .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can lead to the formation of substituted isoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-8-YL)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-8-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoquinoline: A parent compound with similar structural features but different functional groups.
Quinoline: Another nitrogen-containing heterocyclic compound with distinct chemical properties.
2-(Isoquinolin-1-yl)acetonitrile: A closely related compound with a different position of the acetonitrile group.
Uniqueness: 2-(Isoquinolin-8-YL)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-isoquinolin-8-ylacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4H2 |
InChI Key |
BSHFYVNXDVBXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CC#N |
Origin of Product |
United States |
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